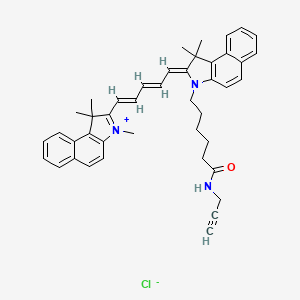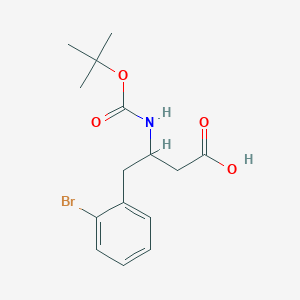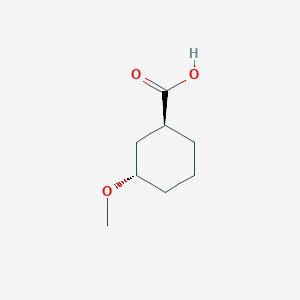
(1S,3S)-3-methoxycyclohexane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,3S)-3-methoxycyclohexanecarboxylic acid is a chiral organic compound with a cyclohexane ring substituted with a methoxy group and a carboxylic acid group The stereochemistry of the compound is specified by the (1S,3S) configuration, indicating the spatial arrangement of the substituents around the chiral centers
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-3-methoxycyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone, which undergoes a series of reactions to introduce the methoxy and carboxylic acid groups.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of (1S,3S)-3-methoxycyclohexanecarboxylic acid may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the methoxylation and carboxylation steps, providing better control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,3S)-3-methoxycyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or other alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives.
Applications De Recherche Scientifique
(1S,3S)-3-methoxycyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1S,3S)-3-methoxycyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The chiral centers play a crucial role in determining the binding affinity and specificity of the compound. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,3R)-3-methoxycyclohexanecarboxylic acid: The enantiomer of the compound with opposite stereochemistry.
Cyclohexanecarboxylic acid: Lacks the methoxy group, providing a simpler structure for comparison.
3-methoxybenzoic acid: Contains a methoxy group and a carboxylic acid group but with an aromatic ring instead of a cyclohexane ring.
Uniqueness
(1S,3S)-3-methoxycyclohexanecarboxylic acid is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. The presence of both a methoxy group and a carboxylic acid group on a cyclohexane ring makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C8H14O3 |
|---|---|
Poids moléculaire |
158.19 g/mol |
Nom IUPAC |
(1S,3S)-3-methoxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C8H14O3/c1-11-7-4-2-3-6(5-7)8(9)10/h6-7H,2-5H2,1H3,(H,9,10)/t6-,7-/m0/s1 |
Clé InChI |
KAWNRNMMEKTYGM-BQBZGAKWSA-N |
SMILES isomérique |
CO[C@H]1CCC[C@@H](C1)C(=O)O |
SMILES canonique |
COC1CCCC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





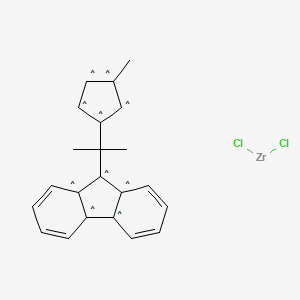
![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)

![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)

![9,9-Difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B12278763.png)
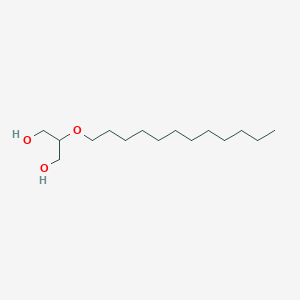
![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
